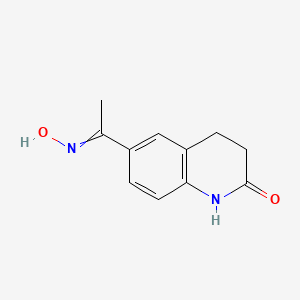

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one

Description

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative featuring a hydroxyiminoethyl substituent at the 6-position of the bicyclic scaffold. The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the lactam carbonyl group.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

6-(N-hydroxy-C-methylcarbonimidoyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C11H12N2O2/c1-7(13-15)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6,15H,3,5H2,1H3,(H,12,14) |

InChI Key |

SBQYDQAULIYSKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)NC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the 3,4-dihydroquinolin-2(1H)-one core.

- Introduction of the 6-substituent bearing the hydroxyiminoethyl group.

- Functional group transformations such as oxidation or oximation to install the hydroxyimino moiety.

Key Intermediate Preparation: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

A crucial precursor to the target compound is 6-hydroxy-3,4-dihydroquinolin-2(1H)-one , which can be prepared by an intramolecular Friedel-Crafts alkylation reaction. According to a patented process (US6967209B2), this involves:

- Starting from N-(4-methoxyphenyl)-3-chloropropionamide .

- Treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a high-boiling solvent like dimethyl sulfoxide or N,N-dimethylacetamide.

- Heating at elevated temperatures (150° C to 220° C) to promote ring closure and demethylation simultaneously.

Reaction conditions and outcomes from the patent are summarized below:

| Parameter | Details |

|---|---|

| Starting material | N-(4-methoxyphenyl)-3-chloropropionamide |

| Catalyst | Aluminum chloride (AlCl₃), 3-5 equivalents |

| Solvent | Dimethyl sulfoxide (DMSO) or high boiling amides (e.g., N,N-dimethylacetamide) |

| Temperature | 150° C to 220° C |

| Reaction time | 2 hours (after catalyst addition) |

| Yield | 92.9% (based on isolated product) |

| Purity | 99.2% (HPLC analysis) |

The reaction proceeds with an exotherm, and the mixture is quenched with water and sodium borohydride to reduce any intermediate species and facilitate isolation of the product as a solid.

Introduction of the Hydroxyiminoethyl Group

The installation of the hydroxyiminoethyl substituent at the 6-position typically involves oximation of a corresponding ketoethyl intermediate.

- A precursor such as 6-(1-oxoethyl)-3,4-dihydroquinolin-2(1H)-one can be converted to the hydroxyimino derivative by reaction with hydroxylamine or hydroxylamine hydrochloride under controlled conditions.

- The oximation reaction is usually carried out in polar solvents such as ethanol, methanol, or aqueous media at mild temperatures (room temperature to 60° C).

- Optimization of base and solvent conditions is critical to maximize yield and minimize side reactions.

Optimization of Reaction Conditions for Oximation

Based on analogous oximation reactions reported in the literature for related quinolinone derivatives, the following trends are observed:

| Base Used | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Triethylamine | Dichloromethane | 85 | High yield, mild conditions |

| N,N-Diisopropylethylamine | Dichloromethane | 84 | Comparable to triethylamine |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | <5 | Poor yield, not recommended |

| Potassium carbonate (K2CO3) | Aqueous or alcoholic | 52 | Moderate yield |

| Sodium hydroxide (NaOH) | Aqueous | 41 | Moderate to low yield |

These data suggest that tertiary amine bases in organic solvents are preferred for the oximation step to achieve high conversion and yield.

Purification and Characterization

- The crude hydroxyimino compound is typically purified by recrystallization or chromatography.

- Characterization includes nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm purity.

- High-resolution mass spectrometry (HRMS) is used to confirm molecular weight and structure.

Detailed Reaction Scheme and Experimental Data

Intramolecular Friedel-Crafts Alkylation for Core Formation

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| N-(4-methoxyphenyl)-3-chloropropionamide + AlCl₃ (4 eq.) + DMA | Stirring at 150-160° C for 2 hours | Formation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (92.9% yield) |

| Quenching with water and NaBH₄ | Cooling to ambient temperature, filtration, drying | Pure solid product (99.2% purity) |

Oximation to Install Hydroxyimino Group

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 6-(1-oxoethyl)-3,4-dihydroquinolin-2(1H)-one + Hydroxylamine hydrochloride + Triethylamine | Stirring in dichloromethane at room temperature for several hours | Formation of this compound with high yield (ca. 85%) |

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Intramolecular Friedel-Crafts alkylation | N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ (4 eq.) | Dimethylacetamide (DMA) or DMSO | 150-160° C | 92.9 | 99.2 | High concentration, exothermic reaction |

| Oximation | 6-(1-oxoethyl)-3,4-dihydroquinolin-2(1H)-one | Hydroxylamine hydrochloride + Triethylamine | Dichloromethane | Room temperature | ~85 | >95 | Tertiary amine base preferred |

Research Findings and Notes

- The intramolecular Friedel-Crafts alkylation step is critical for constructing the quinolinone core with the hydroxy group at position 6, which is a precursor for further functionalization.

- The use of high boiling solvents and Lewis acid catalysts ensures good yields and purity, enabling direct use in subsequent synthesis steps without intermediate purification.

- Oximation conditions require careful base and solvent selection; tertiary amines in organic solvents provide optimal yields and minimize side reactions.

- Safety considerations include controlled addition of Lewis acids due to exothermicity and handling of reagents like hydroxylamine under fume hood conditions.

- Characterization by NMR, IR, and HPLC is essential to confirm structure and purity at each stage.

Chemical Reactions Analysis

Cyclization Reactions

Quinolinone derivatives with active substituents often undergo cyclization to form fused heterocycles. For example:

-

3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one (compound 4 in source ) cyclizes to form 5-ethyl-2-(hydroxyimino)furo[3,2-c]quinoline-3,4(2H,5H)-dione (compound 5 ) under basic conditions.

-

Mechanism : Dehydration of the nitroacetyl group leads to imine formation, followed by intramolecular cyclization (Scheme 2, ).

Hypothesized pathway for 6-(1-(hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one :

The hydroxyiminoethyl group could facilitate similar cyclization, potentially forming pyrazole or isoxazole-fused quinolinones via nucleophilic attack or dehydration.

Halogenation Reactions

Electrophilic halogenation is common in quinolinones with electron-rich substituents:

-

3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one reacts with bromine or sulfuryl chloride to yield 3-[dihalo(nitro)acetyl]-derivatives (compounds 6 and 8 in ).

-

Conditions :

Substrate Reagent Product Yield (%) Compound 4 Br₂ in AcOH Dibromo derivative 6 60 Compound 4 SO₂Cl₂ in dioxane Dichloro derivative 8 Not reported

Potential reactivity : The hydroxyiminoethyl group may direct halogenation to the α-position of the carbonyl or the aromatic ring.

Condensation Reactions

Quinolinones with α,β-unsaturated carbonyl systems undergo condensation with nucleophiles:

-

3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one reacts with amines (e.g., 2-amino-3-formylchromone) to form pyrimido[5,4-c]quinoline derivatives .

-

Key step : Nucleophilic attack at the nitroacetyl carbonyl, followed by cyclodehydration.

Application to target compound :

The hydroxyiminoethyl group could act as a directing group for condensations with hydrazines or amidines to form pyrazole or pyrimidine hybrids.

Oxidation/Reduction

Hydroxyimino groups are redox-active:

-

Hydroxyimino → amino : Reduction with NaBH₄ or catalytic hydrogenation (e.g., conversion of nitro to amine in ).

-

Hydroxyimino → carbonyl : Acidic hydrolysis could regenerate a ketone.

Example from literature :

In source , sodium borohydride reduces intermediates during workup, modifying color and stability ( ).

Formylation and Acetylation

Vilsmeier-Haack formylation introduces formyl groups to activated positions:

-

Compound 4 reacts with DMF/POCl₃ to yield 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-nitro-3-oxopropanal (compound 9 ) .

Predicted reactivity :

The hydroxyiminoethyl group might undergo similar formylation at the α-carbon, enabling further cyclization or functionalization.

Complexation with Metal Ions

Hydroxyimino groups often act as ligands in metal complexes:

Scientific Research Applications

Medicinal Applications

1. Intermediate in Drug Synthesis

One of the primary applications of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one is its use as an intermediate in the synthesis of cilostazol, a drug used to treat intermittent claudication. Cilostazol functions by inhibiting platelet aggregation and vasodilation, improving blood flow to the legs during exercise. The synthesis process involves several steps where 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one acts as a precursor, facilitating the formation of more complex structures necessary for cilostazol production .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. Research has shown that modifications to the quinolinone structure can enhance its efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Synthesis and Antimicrobial Testing

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significantly higher inhibitory concentrations compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Pharmacokinetic Studies

Another research effort focused on the pharmacokinetics of cilostazol derived from 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The study assessed absorption, distribution, metabolism, and excretion (ADME) properties in animal models. Findings showed that the compound had favorable bioavailability and a half-life conducive to therapeutic use, reinforcing its importance as a pharmaceutical intermediate .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 6-position of 3,4-dihydroquinolin-2(1H)-one derivatives is frequently modified to modulate biological activity. Key analogues include:

Hydroxyiminoethyl vs. Triazole-Iminioethyl Groups The hydroxyiminoethyl group (-CH₂-C(=N-OH)) differs from triazole-containing analogues (e.g., 3e–3j in ) by replacing the triazole ring with a hydroxylamine moiety. However, the absence of a heteroaromatic ring (triazole) may diminish π-π stacking interactions with biological targets .

Yield Comparison

Physicochemical Properties

Melting Points and Solubility

- Triazole derivatives exhibit high melting points (201–292°C), attributed to strong intermolecular hydrogen bonding and crystallinity .

- Amino derivatives (e.g., Compound 24) are reported as yellow foams, suggesting lower crystallinity and higher solubility in polar solvents .

- Hydroxyiminoethyl groups likely lower melting points compared to triazoles but improve solubility in protic solvents (e.g., water, ethanol) due to the hydroxyl group.

Biological Activity

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that has gained attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a unique hydroxyimino group attached to a dihydroquinolinone framework, which contributes to its reactivity and biological interactions. Its molecular formula is with a molecular weight of 204.22 g/mol . The presence of the hydroxyimino group may enhance its selectivity towards biological targets compared to other derivatives.

Biological Activities

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. A study highlighted that certain quinolone derivatives demonstrated higher efficacy against Staphylococcus aureus and Escherichia coli than traditional antibiotics like ampicillin .

Anticancer Activity

In vitro studies have shown that similar compounds possess anticancer properties. For example, a related compound achieved an IC50 of approximately 1.2 µM against the MCF-7 breast cancer cell line, indicating potent anti-proliferative effects . Mechanistic studies suggested that these compounds may induce apoptosis through intrinsic and extrinsic pathways, as evidenced by cell cycle arrest and activation of pro-apoptotic markers .

Case Studies

Several case studies have documented the biological effects of quinoline derivatives:

- Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .

- Anticancer Mechanism Investigation : Research on quinoline derivatives indicated that they could induce cell cycle arrest at the G2/M phase in cancer cells. This was supported by assays measuring the expression levels of apoptotic markers such as Caspase-3 and BAX .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving reaction conditions that optimize yield and purity. The hydroxyimino group allows for further modifications that can enhance biological activity or create new derivatives with distinct properties .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals differences in their biological activities based on structural variations:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Hydroxy group at position 6 | Intermediate in drug synthesis |

| 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Hydroxy group at position 1 | Exhibits neuroprotective effects |

| 3-Aminoquinolin-2(1H)-one | Amino group at position 3 | Displays antibacterial activity |

| 7-Hydroxyquinolin-2(1H)-one | Hydroxy group at position 7 | Shows potential anticancer properties |

The unique hydroxyimino substitution in this compound may lead to distinct biological activities compared to these derivatives, warranting further exploration .

Q & A

Q. What are the common synthetic routes for preparing 6-(1-(hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one and its derivatives?

The synthesis typically involves functionalizing the 3,4-dihydroquinolin-2(1H)-one core through nucleophilic substitution, reduction, or coupling reactions. For example:

- Reduction of nitro intermediates : 6-Nitro derivatives (e.g., compound 17 in ) are reduced using hydrogen gas with a palladium-carbon catalyst in ethanol, yielding 6-amino derivatives (72.9–98% yields) .

- Thioimidate coupling : 6-Amino derivatives react with methyl thioimidate hydroiodide under argon to form carboximidamide derivatives (e.g., compounds 26–27, 43–56% yields) .

- Linker modifications : Chloropropyl intermediates (e.g., compound 36 in ) undergo nucleophilic displacement with amines (dimethylamine, pyrrolidine) in aqueous acetonitrile to introduce side chains .

Q. How are structural and purity characteristics validated for this compound class?

- Nuclear Magnetic Resonance (NMR) : NMR spectra confirm regiochemistry and substitution patterns. For example, compound 50 in shows aromatic protons at δ 6.72–7.05 ppm and methylene protons at δ 3.25–4.15 ppm .

- Mass spectrometry (MS) : ESI-MS or EI-MS verifies molecular ions (e.g., compound 48 in : m/z 334.2 [M+H]) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, as seen in compound 50 (99.6% purity) .

Q. What are the key physicochemical properties of this compound derivatives?

- Molecular weight : Ranges from ~160–350 g/mol depending on substituents (e.g., compound 26: 293.32 g/mol) .

- Melting points : Hydroxy-substituted analogs (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) melt at 233–237°C .

- Solubility : Most derivatives are polar and soluble in methanol, DMF, or acetonitrile .

Advanced Research Questions

Q. How can contradictions in reaction yields be addressed during scale-up synthesis?

Discrepancies often arise from:

- Catalyst deactivation : Palladium-carbon catalysts may lose activity during nitro reductions; using fresh catalyst batches or alternative reducing agents (e.g., Raney nickel) improves consistency .

- Purification challenges : Crude products (e.g., compound 25 in ) require flash chromatography (Biotage systems) or recrystallization to isolate pure compounds .

- Side reactions : Competing pathways (e.g., over-reduction or dimerization) are minimized by optimizing reaction time and temperature (e.g., 60°C for nucleophilic displacements) .

Q. What strategies enhance the biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives in drug discovery?

- Side-chain optimization : Introducing basic amines (e.g., dimethylaminoethyl groups) improves membrane permeability and target binding, as seen in compounds 37–38 () .

- Fluorination : 8-Fluoro derivatives (e.g., compound 25 in ) enhance metabolic stability and potency against enzymes .

- Hybrid scaffolds : Coupling with thiophene carboximidamide (e.g., compound 50 in ) introduces dual functionality for kinase or protease inhibition .

Q. How do reaction conditions influence stereochemical outcomes in dihydroquinolinone synthesis?

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing racemization risks (e.g., compound 18A in synthesized at 100°C under microwave irradiation) .

- Chiral auxiliaries : Use of (S)-configured amino acids (e.g., in compound 18 in ) ensures enantioselective formation of amide bonds .

- Lewis acid catalysis : Aluminum or boron-based catalysts control regioselectivity during electrophilic substitutions .

Q. What advanced characterization techniques resolve ambiguities in dihydroquinolinone tautomerism?

- X-ray crystallography : Determines the dominant tautomer (e.g., keto-enol equilibrium) in solid-state structures .

- Dynamic NMR : Detects tautomeric exchange in solution by analyzing temperature-dependent splitting of carbonyl or hydroxyl signals .

- Computational modeling : DFT calculations predict thermodynamic stability of tautomers, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.